N-Acetyl Desethyl Chloroquine-d4
Overview
Description
“N-Acetyl Desethyl Chloroquine-d4” is a minor metabolite of chloroquine . It is used as an internal standard for the quantification of N-acetyl desethylchloroquine by GC- or LC-MS . It is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of “N-Acetyl Desethyl Chloroquine-d4” is C18H20ClD4N3O . The InChi Code is InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 .Physical And Chemical Properties Analysis
“N-Acetyl Desethyl Chloroquine-d4” is a solid with a formula weight of 337.9 . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
1. Analytical Method Development
- Chloroquine and Metabolite Analysis: A method was developed for analyzing chloroquine and its metabolite desethyl-chloroquine in human plasma and urine using high-performance liquid chromatography (Bergqvist & Frisk‐Holmberg, 1980).
2. Pharmacokinetic Studies
- Metabolism Pathway Exploration: Studies on chloroquine metabolism in human liver microsomes revealed that it is metabolized into desethylchloroquine and bisdesethylchloroquine by cytochrome P450 (Kim et al., 2003).
3. Drug Interaction and Synergy Research
- Synergic Effect with Other Drugs: Research on the combination of Chloroquine and N-Acetyl Cysteine demonstrated a synergic effect in reducing parasitemia and malondyaldehyde levels in mice infected with Plasmodium berghei (Iskandar & Sudjari, 2016).
4. Metabolite Identification
- Chloroquine Metabolites in Human Microsomes: A method was developed for determining chloroquine and its desethylated metabolites in human liver microsomes using high-performance liquid chromatography with fluorescence detection (Ducharme & Farinotti, 1997).
5. In Silico Drug Studies
- Computational Analysis for COVID-19 Treatment: Computational studies examined hydroxychloroquine and chloroquine metabolites as potential candidates for treating COVID-19 (Vaidya & Vyas, 2020).
6. Drug Mechanism Investigation
- Effect on Lysosomal Enzyme Transport: The impact of chloroquine on lysosomal enzyme transport was explored, focusing on the binding of N-acetyl-beta-D-glucosaminidase to mannose-6-phosphate recognizing receptors of rat liver (Sosa & Bertini, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDLFXICTKRYJP-LHJLJATRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Desethyl Chloroquine-d4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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